N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 445.53 g/mol. The compound is characterized by its unique structure that incorporates a thiazole moiety, which is often associated with biological activity, particularly in antimicrobial and anticancer research .
This compound falls under the category of thiazole derivatives, which are known for their diverse pharmacological properties. It is primarily sourced from chemical suppliers specializing in research-grade compounds. The compound's purity typically reaches 95%, making it suitable for various scientific applications, including drug development and biological assays.
The synthesis of N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves several key steps:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity but are not fully detailed in the available literature .
The molecular structure of N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can be represented as follows:
InChI=1S/C21H20FN3O3S2/c1-28-18-4-2-3-14(9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-7-5-15(22)6-8-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
.N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can participate in various chemical reactions typical for amides and thiazoles:
These reactions are essential for modifying the compound for improved efficacy or altered biological activity .
The mechanism of action for N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide likely involves interaction with specific biological targets:
Data from biological assays indicate that compounds with similar structures exhibit significant antimicrobial and anticancer activities .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into structural confirmation and purity assessment .
N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several scientific applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: